molecular formula C21H27ClN2O5 B146675 Olodaterol hydrochloride CAS No. 869477-96-3

Olodaterol hydrochloride

Cat. No.: B146675
CAS No.: 869477-96-3
M. Wt: 422.9 g/mol
InChI Key: KCEHVJZZIGJAAW-FERBBOLQSA-N
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Mechanism of Action

Target of Action

Olodaterol hydrochloride primarily targets the beta2-adrenergic receptors . These receptors are membrane-bound and are predominantly located in the lungs . They are normally activated by endogenous epinephrine .

Mode of Action

Olodaterol, a long-acting beta2-adrenergic agonist (LABA), exerts its pharmacological effect by binding and activating the beta2-adrenergic receptors . The activation of these receptors stimulates an associated G protein, which then activates adenylate cyclase . This enzyme catalyzes the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Biochemical Pathways

The elevation of cAMP and PKA levels induces bronchodilation by relaxing the airway smooth muscles . This mechanism is particularly beneficial in the treatment of chronic obstructive pulmonary disease (COPD) and the progressive airflow obstruction that is characteristic of it .

Pharmacokinetics

The bioavailability of this compound, when administered via inhalation, is approximately 30% . It is metabolized in the liver and has an elimination half-life of 7.5 hours . Following intravenous administration, it is excreted in the feces (53%) and urine (38%) .

Result of Action

The result of olodaterol’s action is bronchodilation, which helps to mitigate associated symptoms of COPD such as shortness of breath, cough, and sputum production . Single doses of olodaterol have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 hours in patients with COPD, allowing once-daily dosing .

Action Environment

Biochemical Analysis

Biochemical Properties

Olodaterol hydrochloride exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs . These receptors are membrane-bound and are normally activated by endogenous epinephrine .

Cellular Effects

The activation of beta2-adrenergic receptors by this compound leads to a downstream L-type calcium channel interaction, which mediates smooth muscle relaxation and bronchodilation . This influences cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the stimulation of an associated G protein upon the activation of the receptor. This then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). The elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles .

Temporal Effects in Laboratory Settings

In laboratory settings, single doses of this compound have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 h in patients with COPD, allowing once daily dosing . This suggests that the effects of this product are stable over time.

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found, it is known that this compound is generally well tolerated in clinical studies .

Metabolic Pathways

This compound is substantially metabolized by direct glucuronidation and by O-demethylation at the methoxy moiety followed by conjugation . Of the six metabolites identified, only the unconjugated demethylation product binds to beta2-receptors .

Transport and Distribution

The volume of distribution of this compound is high (1110 L), suggesting extensive distribution into tissue . It is also known that the drug is approximately 60% protein-bound .

Subcellular Localization

While specific information on the subcellular localization of this compound was not found, it is known that the drug primarily acts on beta2-adrenergic receptors located in the lungs . This suggests that the drug may be localized in the areas where these receptors are present.

Properties

IUPAC Name

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5.ClH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEHVJZZIGJAAW-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027733
Record name Olodaterol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869477-96-3
Record name Olodaterol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869477-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olodaterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869477963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olodaterol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-6-hydroxy-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLODATEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R445W3V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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